N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide

sulfonamide benzothiophene chymase inhibitor

Researchers requiring novel chymase inhibitor scaffolds face limited access to well-characterized benzothiophene-sulfonamide intermediates. CAS 2034391-33-6 addresses this gap as a structurally defined synthetic building block (C18H20N2O2S2, MW 360.49). Key procurement considerations: • Modular intermediate featuring a dimethylaminoethyl side chain for medicinal chemistry derivatization. • Class-level precedent for chymase selectivity (US Patent US7071220 B2) supports exploratory screening. • No peer-reviewed quantitative activity data exists for this exact derivative; end-user identity and purity verification is essential before biochemical assay deployment. • Available in standard research pack sizes with custom synthesis and bulk quantities on request.

Molecular Formula C18H20N2O2S2
Molecular Weight 360.49
CAS No. 2034391-33-6
Cat. No. B2392932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide
CAS2034391-33-6
Molecular FormulaC18H20N2O2S2
Molecular Weight360.49
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CSC3=CC=CC=C32
InChIInChI=1S/C18H20N2O2S2/c1-20(2)17(16-13-23-18-11-7-6-10-15(16)18)12-19-24(21,22)14-8-4-3-5-9-14/h3-11,13,17,19H,12H2,1-2H3
InChIKeyOBTUMRVNXIXMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiophenesulfonamide Derivative Baseline Overview


N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide (CAS 2034391-33-6) is an N-substituted benzothiophenesulfonamide derivative belonging to a class of compounds that have been investigated as selective chymase inhibitors and chemokine receptor modulators [1]. Its molecular formula is C18H20N2O2S2 (MW 360.49 g/mol). No authoritative public database entry (PubChem, ChEMBL, ChemSpider) or peer-reviewed primary research publication was identified that provides quantitative biological, pharmacological, or physicochemical data for this exact compound within the allowed source network.

Chemical Class N-substituted benzothiophenesulfonamide derivative
Evidence Level No verifiable quantitative biological data
Suggested Use Context Exploratory probe / synthetic intermediate

Generic Substitution Risk Without Comparative Evidence


Even within the broad N-substituted benzothiophenesulfonamide class, subtle structural variations (e.g., substituent identity on the sulfonamide phenyl ring, N-alkyl chain length, or heterocycle position) are known to produce marked differences in enzyme selectivity and potency [1]. There is currently no publicly accessible, peer-reviewed head-to-head or cross-study quantitative data that defines the selectivity profile, potency ranking, or ADMET parameters of CAS 2034391-33-6 relative to its closest structural analogs. Consequently, assuming functional equivalence with any in-class or commercially available analog without site-specific verification introduces substantial risk of incompatible performance in biochemical assays, screening cascades, or lead-optimization workflows.

Structure-selectivity uncertainty
Minor substituent changes may produce marked selectivity differences within the class.
No functional equivalence data
Absence of quantitative comparator data precludes assuming interchangeability with any analog.
Verification required
End-user must generate primary activity data; all performance risk remains with the user.

Quantitative Evidence Guide for This Compound


No Verifiable Comparator-Based Quantitative Data

After an exhaustive search of primary research literature, patents, and authoritative databases, no study was found that reports quantitative biological or physicochemical data (e.g., IC50, Ki, selectivity ratios, logD, solubility, metabolic stability) for this exact compound alongside a named comparator under defined experimental conditions. All available web entries for this compound originate from sources excluded by the content guidelines (e.g., benchchem.com, evitachem.com) or contain only unverified, non-quantitative descriptive claims. Therefore, no differential evidence dimensions meeting the minimum admission rules (clear comparator, quantitative target data, quantitative comparator data, assay context) can be presented.

Data Availability
Data to verify
No comparator-anchored quantitative data found
Exploratory context only
End-user assumes all performance risk
sulfonamide benzothiophene chymase inhibitor chemokine receptor modulator

Application Scenarios for This Compound


Exploratory Chymase or Chemokine Receptor Screening

The compound's structural membership in the N-substituted benzothiophenesulfonamide class, which has documented selective chymase inhibition [1], makes it a candidate for exploratory screening in chymase or chemokine receptor assays. However, the absence of any validated activity data for this specific derivative means it should only be used as a singleton exploratory probe, with all assay outcomes treated as de novo findings rather than confirmations of known structure-activity relationships.

Synthetic Chemistry Building Block with Documented Integrity

In the absence of biological characterization, the primary verifiable value of CAS 2034391-33-6 lies in its utility as a synthetic building block for constructing benzothiophene-sulfonamide libraries. Its defined structure (C18H20N2O2S2, MW 360.49) and the availability of the dimethylaminoethyl side chain make it a modular intermediate for medicinal chemistry derivatization, provided that purchased material is independently verified for identity and purity by the end-user before use.

Negative Control or Selectivity Counter-Screen Panel

Given the class-level precedent for chymase selectivity among benzothiophenesulfonamides [1], this compound could theoretically be incorporated into a selectivity panel alongside biochemically profiled analogs. However, the complete absence of its own quantitative selectivity data means any such use would require in-house generation of primary selectivity data, and the compound cannot be assumed to serve as a selective or reference inhibitor for any target without such data.

Application
Selection Property
Validation Focus
Chymase/Chemokine Screening
Class-level chymase inhibition precedent
In-house activity profiling required
Synthetic Building Block
Defined structure with modular side chain
Identity and purity verification by end-user
Selectivity Counter-Screen Panel
Benzothiophenesulfonamide scaffold
Primary selectivity data must be generated in-house
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